P2X4 antagonist-1
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Overview
Description
P2X4 antagonist-1 is a compound that selectively inhibits the P2X4 receptor, a subtype of the P2X receptor family. These receptors are ATP-gated ion channels that play crucial roles in various physiological and pathological processes, including inflammation, pain, and immune responses . This compound has garnered significant interest due to its potential therapeutic applications in treating conditions such as neuropathic pain and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P2X4 antagonist-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route includes the use of tritium-labeling to produce a high-potency allosteric P2X4 receptor antagonist . The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, followed by the addition of deionized water (ddH2O) to achieve the desired concentration .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and potency of the final product. The process may also include the development of radioligand binding assays using human embryonic kidney (HEK293) cell membranes recombinantly expressing the human P2X4 receptor .
Chemical Reactions Analysis
Types of Reactions: P2X4 antagonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its selectivity and potency.
Common Reagents and Conditions: Common reagents used in these reactions include ATP, adenosine 5’-triphosphate, and other nucleotide analogs such as adenosine 5’-diphosphate (ADP) and α,β-methylene-ATP . The reactions are typically carried out under controlled conditions, including specific pH levels and temperatures, to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions include various analogs and derivatives of this compound, which are evaluated for their efficacy and selectivity in inhibiting the P2X4 receptor .
Scientific Research Applications
P2X4 antagonist-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure and function of P2X4 receptors . In biology, it helps elucidate the role of P2X4 receptors in immune cell signaling and inflammation . In medicine, this compound is being investigated for its potential to treat neuropathic pain and inflammatory diseases . Additionally, it has industrial applications in the development of new therapeutic agents targeting P2X4 receptors .
Mechanism of Action
P2X4 antagonist-1 exerts its effects by selectively binding to the P2X4 receptor, thereby inhibiting its activation by ATP . This inhibition prevents the influx of cations such as calcium and sodium, which are essential for the receptor’s signaling pathways . The compound’s mechanism of action involves allosteric modulation, where it binds to a site distinct from the ATP-binding site, leading to conformational changes that reduce the receptor’s activity .
Comparison with Similar Compounds
P2X4 antagonist-1 is unique in its high selectivity and potency for the P2X4 receptor compared to other P2X receptor subtypes . Similar compounds include PSB-15417, NC-2600, and NP-1815-PX, which also target P2X4 receptors but may differ in their selectivity and pharmacokinetic properties . This compound stands out due to its ability to inhibit the receptor at nanomolar concentrations, making it a valuable tool for research and therapeutic applications .
Properties
Molecular Formula |
C20H15Cl3N2O4S |
---|---|
Molecular Weight |
485.8 g/mol |
IUPAC Name |
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C20H15Cl3N2O4S/c21-12-3-1-4-14(9-12)29-18-8-7-13(10-19(18)30(24,27)28)25-20(26)11-15-16(22)5-2-6-17(15)23/h1-10H,11H2,(H,25,26)(H2,24,27,28) |
InChI Key |
APMQUMCNTBOSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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